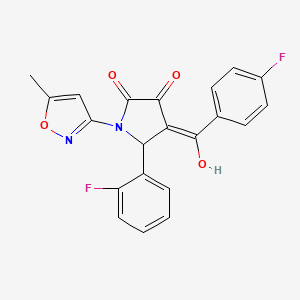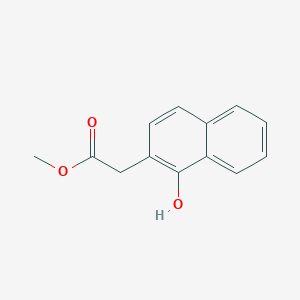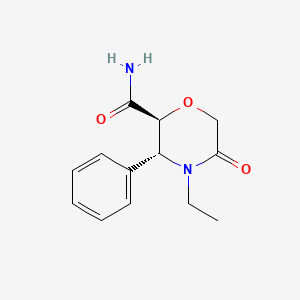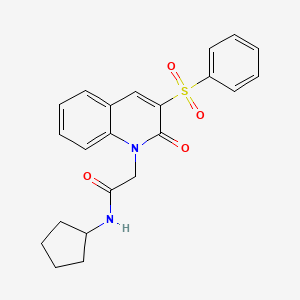![molecular formula C12H12N2O2 B2945803 2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 86732-43-6](/img/structure/B2945803.png)
2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Vue d'ensemble
Description
“2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione” is a chemical compound that has been used as a building block to construct copolymers with a quaterthiophene unit . It is a part of the pyrrolo[3,4-c]pyrrole-1,3-dione (1,3-DPP) family .
Synthesis Analysis
The synthesis of this compound involves the use of 1,3-DPP as a building block to construct copolymers with a quaterthiophene unit . The resulting conjugated polymers showed rather high LUMO (the lowest unoccupied molecular orbital) levels .Molecular Structure Analysis
The molecular structure of this compound is characterized by high LUMO levels, which are around -3.5 eV . This is compared to the polymers based on the well-known pyrrolo[3,4-c]pyrrole-1,4-dione (1,4-DPP) isomeric structure .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its use as a building block in the construction of copolymers . These polymers exhibited promising p-channel charge transport performance with hole mobility up to 0.013 cm^2 V^−1 s^−1 in organic thin film transistors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its high LUMO levels and its ability to construct copolymers with a quaterthiophene unit . More specific physical and chemical properties may depend on the specific synthesis process and the resulting structure of the compound.Applications De Recherche Scientifique
Photoluminescent Materials
2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione (DPP) derivatives are utilized in the synthesis of photoluminescent materials. Conjugated polymers and copolymers incorporating DPP show strong photoluminescence and are suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000), (Zhang & Tieke, 2008).
Organic Electronics
DPP derivatives are integral in developing materials for organic electronics. They are used to create polymers with unique optical and electronic properties, applicable in areas like organic thin film transistors and solar cells. The electronic properties of these polymers can vary greatly based on their substitution patterns (Zhang, Tieke, Forgie, & Skabara, 2009), (Guo, Sun, & Li, 2014).
Corrosion Inhibition
Certain derivatives of 1H-pyrrole-2,5-dione, a related compound, have shown effectiveness as corrosion inhibitors for carbon steel in acidic environments. These derivatives exhibit good inhibition efficiency, with their adsorption on the steel surface primarily controlled by a chemisorption process (Zarrouk et al., 2015).
Electroluminescent Materials
DPP-based alternating copolymers are synthesized for use in electroluminescent materials. These materials exhibit red photoluminescence and are potential candidates for red emitters in polymer light-emitting diodes due to their high electron affinity and low-lying molecular orbital energy levels (Cao et al., 2006).
Polymer Solar Cells
In the field of polymer solar cells, DPP derivatives are used to enhance electron transport. Novel alcohol-soluble n-type conjugated polyelectrolytes based on DPP demonstrate high conductivity and electron mobility, improving the power conversion efficiency of polymer solar cells (Hu et al., 2015).
Mécanisme D'action
Orientations Futures
Future research on this compound could focus on exploring its potential applications in various fields, such as organic electronics, due to its promising p-channel charge transport performance . Further studies could also investigate the synthesis of other copolymers using this compound as a building block.
Propriétés
IUPAC Name |
5-phenyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-9-6-13-7-10(9)12(16)14(11)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMTZRUVAWSTKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(4-Fluorophenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide](/img/structure/B2945720.png)
![1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine](/img/structure/B2945721.png)




![4-[2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazol-4-yl]pyridine](/img/structure/B2945728.png)

![ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2945732.png)
![2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol](/img/structure/B2945733.png)
![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2945735.png)
![5-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2945741.png)
![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]quinazolin-4-one](/img/structure/B2945742.png)
![6-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B2945743.png)